WST-3

Description

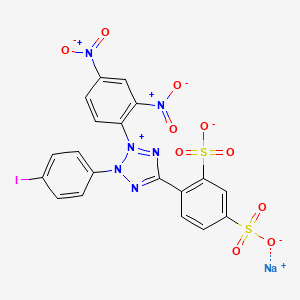

Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate is a complex organic compound with significant applications in scientific research. It is known for its unique structure, which includes a tetrazolium ring, and is often used in various biochemical assays due to its ability to undergo reduction reactions.

Properties

Molecular Formula |

C19H10IN6NaO10S2 |

|---|---|

Molecular Weight |

696.3 g/mol |

IUPAC Name |

sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C19H11IN6O10S2.Na/c20-11-1-3-12(4-2-11)23-21-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)22-24(23)16-8-5-13(25(27)28)9-17(16)26(29)30;/h1-10H,(H-,31,32,33,34,35,36);/q;+1/p-1 |

InChI Key |

LKVNWZJLLRMMAS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=[N+]2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. The use of automated reactors and continuous flow systems is common in industrial settings to achieve consistent production .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate undergoes various chemical reactions, including:

Reduction: The compound is reduced to form formazan derivatives, which are often used in colorimetric assays.

Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like NADH for reduction reactions and nucleophiles for substitution reactions. The reactions typically occur under mild conditions to prevent decomposition of the tetrazolium ring .

Major Products

The major products formed from these reactions include formazan derivatives in reduction reactions and substituted phenyl derivatives in substitution reactions .

Scientific Research Applications

Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate is widely used in scientific research, particularly in:

Biochemistry: Used in assays to measure cell viability and enzyme activity.

Medicine: Employed in diagnostic tests to detect metabolic activity in cells.

Chemistry: Utilized in studies involving electron transfer reactions.

Mechanism of Action

The compound exerts its effects primarily through reduction reactions. The tetrazolium ring is reduced to formazan by cellular enzymes, which can be measured spectrophotometrically. This reduction process involves electron transfer from NADH or other reducing agents to the tetrazolium ring.

Comparison with Similar Compounds

Similar Compounds

2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt: Similar structure but different substituents on the phenyl rings.

2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt: Another tetrazolium salt with different functional groups.

Uniqueness

The uniqueness of sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate lies in its specific combination of functional groups, which allows it to participate in a variety of biochemical reactions and makes it particularly useful in colorimetric assays.

Biological Activity

Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate, commonly referred to as WST-3, is a tetrazolium salt that exhibits significant biological activity. This compound is primarily utilized in various biochemical assays due to its ability to undergo reduction reactions, leading to the formation of colored formazan derivatives. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

| Property | Details |

|---|---|

| Molecular Formula | C19H10IN6NaO10S2 |

| Molecular Weight | 696.3 g/mol |

| IUPAC Name | Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate |

| CAS Number | 515111-36-1 |

This compound functions primarily through a reduction mechanism. In viable cells, the tetrazolium ring of this compound is reduced by cellular enzymes to produce formazan products. This reaction is facilitated by electron transfer from reducing agents such as NADH. The intensity of the resulting color can be quantitatively measured spectrophotometrically, making it an effective indicator of cell viability and metabolic activity.

Applications in Scientific Research

This compound is widely employed in various fields:

- Biochemistry : It is used in colorimetric assays to assess cell viability and enzyme activity.

- Medicine : The compound plays a role in diagnostic tests aimed at detecting metabolic activity in cells.

- Chemistry : It is utilized in studies involving electron transfer reactions.

1. Cell Viability Assays

In a study examining the cytotoxic effects of different compounds on cancer cell lines, this compound was used to measure cell viability post-treatment. Results indicated a dose-dependent relationship between compound concentration and cell viability reduction, demonstrating this compound's effectiveness as a viability indicator.

2. Enzyme Activity Measurement

This compound has been utilized to evaluate the activity of dehydrogenase enzymes in various biological samples. The assay results showed a direct correlation between enzyme concentration and the rate of formazan production, underscoring its utility in enzyme kinetics studies.

Comparative Analysis with Similar Compounds

When compared to other tetrazolium salts such as MTT and XTT, this compound offers several advantages:

| Compound | Reduction Product | Color Change | Solubility |

|---|---|---|---|

| This compound | Formazan | Yellow to Orange | High solubility in water |

| MTT | Formazan | Yellow to Purple | Moderate solubility |

| XTT | Formazan | Yellow to Orange | High solubility |

This compound's high solubility and rapid reduction make it particularly suitable for high-throughput screening applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.